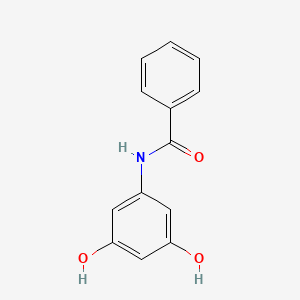

N-(3,5-Dihydroxyphenyl)benzamide

Description

Properties

CAS No. |

67827-57-0 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-(3,5-dihydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H11NO3/c15-11-6-10(7-12(16)8-11)14-13(17)9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17) |

InChI Key |

DKYHVEQQTGMTQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Scientific Research Applications

N-(3,5-Dihydroxyphenyl)benzamide is a chemical compound with a benzamide structure and a 3,5-dihydroxyphenyl substituent. It has a molecular formula of and a molecular weight of approximately 233.23 g/mol. The compound contains two hydroxyl groups on the aromatic ring, which contribute to its chemical properties and potential biological activities. this compound has various applications in medicinal chemistry and material science.

Scientific Research Applications

- Pharmaceutical Development this compound can be used in pharmaceutical development. It may interact with molecular targets such as kinases and transcription factors and modulate cellular signaling pathways involved in inflammation and oxidative stress responses. For instance, it may inhibit certain kinases that play a role in cell proliferation and survival.

- Treatment of Amyloid Diseases Substituted N-aryl benzamides and related compounds can be used to treat amyloid diseases such as Alzheimer's disease, Down syndrome, type 2 diabetes, and Parkinson's disease .

- Whitening Cosmetic Composition 3,5-Dihydroxy benzamide derivatives can whiten skin due to a depigmenting activity and improve stability in aqueous solution and organic solvents .

This compound has potential therapeutic applications due to its biological activity. It has been studied for its anti-inflammatory and antioxidant properties. Research suggests that compounds with similar structures may interact with various biological targets, including enzymes and receptors, modulating their activity and influencing signaling pathways related to disease processes.

Separation Method

Mechanism of Action

The mechanism by which N-(3,5-Dihydroxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects on Physicochemical Properties

Hydroxyl vs. Methoxy Groups

- N-(3,5-Dihydroxyphenyl)-4-(dimethylamino)benzamide (8k): The replacement of one hydroxyl group with a dimethylamino group (4-position) increases electron-donating capacity and lipophilicity, as evidenced by its synthesis yield (54%) and NMR data (δ 3.04 ppm for dimethyl protons) .

- Crystallographic data reveals a dihedral angle of 76.66° between the benzene rings, influencing molecular packing and stability . In contrast, hydroxylated analogues likely exhibit greater aqueous solubility.

Halogen and Alkyl Modifications

- Safety data highlight its handling risks, emphasizing the impact of halogenation on toxicity profiles .

- Iodinated Benzamide (CT Contrast Medium): Introduction of iodine atoms (e.g., 3,5-bis(acetyl(2,3-dihydroxypropyl)amino)-N-(2-hydroxyethyl)-2,4,6-triiodobenzamide) enhances radiopacity, critical for imaging applications. Hydroxyethyl and acetyl groups improve solubility and biocompatibility .

Structural and Crystallographic Insights

- Dihedral Angles : In N-(3,5-Dimethoxyphenyl)benzamide, the 76.66° angle between aromatic rings contrasts with planar configurations in anti-tumor agents, suggesting conformational flexibility impacts bioactivity .

- Intermolecular Interactions: Centrosymmetric dimers via O···N hydrogen bonds (2.831 Å) stabilize crystal packing, a feature less pronounced in hydroxylated variants due to competing hydrogen-bonding sites .

Preparation Methods

Reaction Conditions and Optimization

The most widely documented method for synthesizing N-(3,5-dihydroxyphenyl)benzamide begins with 3,5-dihydroxybenzoic acid as the starting material. To prevent undesired side reactions during amide bond formation, the hydroxyl groups are first protected via acetylation. This step involves refluxing 3,5-dihydroxybenzoic acid with acetic anhydride in tetrahydrofuran (THF) under triethylamine (TEA) catalysis, yielding 3,5-diacetoxybenzoic acid with an 85% yield. The acetylated derivative is then converted into a mixed anhydride intermediate using methanesulfonyl chloride (MsCl) in THF. This reactive intermediate facilitates nucleophilic attack by 4-aminophenol , forming the protected amide precursor, N-(4-hydroxyphenyl)-3,5-diacetoxybenzamide , in 90% yield.

Critical parameters influencing this step include:

- Temperature : Acetylation proceeds optimally at reflux conditions (~66°C for THF).

- Stoichiometry : A 2:1 molar ratio of acetic anhydride to 3,5-dihydroxybenzoic acid ensures complete protection.

- Catalyst : Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

Deprotection and Final Product Isolation

The final step involves hydrolyzing the acetyl protecting groups using aqueous potassium hydroxide (0.5 M) at 50°C. Acidification with HCl precipitates the target compound, This compound , in 83% yield. Characterization via ¹H NMR (DMSO-d₆) confirms the structure, with distinct signals at δ 6.25 (s, 1H, aromatic), 6.62 (m, 4H, hydroxylated phenyl), and 9.81 (s, 1H, amide NH). Mass spectrometry (FAB-MS) further validates the molecular ion peak at m/z 246 (M⁺+1).

Alternative Methods Using Protective Group Strategies

Patent-Protected Synthesis Approaches

A patent by Kim et al. describes an alternative route utilizing 3,5-dihydroxybenzoic acid and dihydroxyphenylamine in organic solvents. Here, the benzoic acid is protected with tert-butyldimethylsilyl (TBDMS) groups, enhancing solubility in nonpolar media. Coupling with dihydroxyphenylamine occurs via carbodiimide-mediated activation (e.g., EDC/HOBt), followed by deprotection using tetrabutylammonium fluoride (TBAF). While this method avoids the mixed anhydride intermediate, it requires stringent anhydrous conditions and specialized reagents, limiting cost-effectiveness for large-scale production.

Comparative Analysis of Methodologies

The table below contrasts key metrics between the acetylation/mixed anhydride and TBDMS-protected pathways:

| Parameter | Acetylation/Mixed Anhydride | TBDMS Protection |

|---|---|---|

| Overall Yield | 83% | 65–70% |

| Reaction Time | 8–10 hours | 12–15 hours |

| Cost per Gram | $12–15 | $18–22 |

| Scalability | High (>1 kg batches) | Moderate (<500 g) |

The mixed anhydride method outperforms in yield and scalability, making it preferable for industrial applications. However, the TBDMS approach offers advantages in regioselectivity for structurally analogous compounds.

Challenges in Synthesis and Stability Considerations

Oxidative Degradation and Byproduct Formation

This compound is prone to oxidation due to its catechol-like structure. Storage under inert atmospheres (N₂ or Ar) and addition of antioxidants (e.g., ascorbic acid) mitigate degradation during long-term storage. During synthesis, over-acetylation or incomplete deprotection generates byproducts such as 3,5-diacetoxy-N-(4-acetoxyphenyl)benzamide , detectable via HPLC retention time shifts.

Solubility and Purification Hurdles

The compound’s low solubility in aqueous media complicates purification. Silica gel chromatography with ethyl acetate/hexane (2:1) eluent effectively separates the target from polar impurities. Alternatively, reverse-phase HPLC on a Newcrom R1 column using acetonitrile/water (containing 0.1% phosphoric acid) achieves >98% purity.

Applications and Implications of Synthetic Methodologies

Cosmetic Formulations

The depigmenting activity of this compound stems from tyrosinase inhibition, reducing melanin synthesis. Stability in aqueous solutions (pH 5–7) allows incorporation into serums and creams at 0.1–2.0% concentrations.

Q & A

Q. Basic

- 1H/13C-NMR : Key markers include:

- Mass spectrometry (ESI-MS) : Look for [M+H]+ at m/z 273 and adducts (e.g., [M+Na]+ at m/z 295) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and phenolic O-H (~3400 cm⁻¹).

How can researchers resolve discrepancies in crystallographic data when analyzing hydrogen bonding networks of this compound derivatives?

Advanced

Discrepancies in hydrogen bond angles or dihedral angles (e.g., benzoyl/aniline ring angles of 14.3–58.3°) arise from polymorphism or experimental resolution limits. Strategies include:

- High-resolution data collection : Use synchrotron X-ray sources to improve data quality.

- Validation tools : Cross-check with SHELXL refinement (R factor <0.05) and PLATON validation .

- Comparative analysis : Reference structurally similar compounds (e.g., N-(3-chlorophenyl)benzamide) to identify trends in hydrogen bond geometries .

What experimental strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in pharmacological studies?

Q. Advanced

- Substituent modulation : Synthesize derivatives with varying substituents (e.g., methoxy, trifluoromethyl) to assess impacts on bioactivity.

- In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or SPR binding assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with binding pockets, validated by mutagenesis .

What methodological considerations are critical when designing solubility assays for this compound in aqueous and organic solvents?

Q. Advanced

- Solvent selection : Use co-solvents (e.g., DMSO:PBS mixtures) to enhance aqueous solubility while avoiding aggregation.

- Quantification : Employ UV-Vis spectroscopy (λmax ~280 nm) with standard curves in relevant solvents.

- Dynamic light scattering (DLS) : Monitor particle size to detect precipitation thresholds .

How can this compound be utilized as a reference standard in analytical chemistry, and what protocols ensure accurate quantification?

Q. Basic

- Calibration : Prepare serial dilutions (1–100 µg/mL) in HPLC-grade methanol.

- Chromatographic validation : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time matching .

- Cross-laboratory reproducibility : Adopt ISO/IEC 17025 guidelines for inter-lab calibration checks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.